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(1R,3R)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol
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Overview
Description
(1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 4-methoxybenzaldehyde and amino alcohols. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
(1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
- (4R)-3-[(2S,3S)-3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
Uniqueness
What sets (1S,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol apart from similar compounds is its specific stereochemistry and the presence of both an amino group and a methoxyphenyl group
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R,3R)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11-/m1/s1 |
InChI Key |
VTWYVZSGLAKIGW-MWLCHTKSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C[C@H](CO)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(CO)N)O |
Origin of Product |
United States |
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